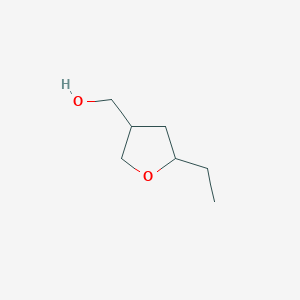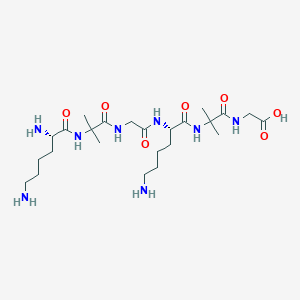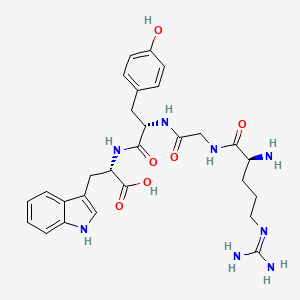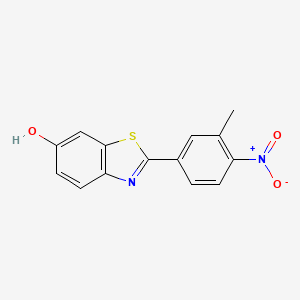
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a benzothiazolol core substituted with a 3-methyl-4-nitrophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- typically involves the condensation of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method is widely used due to its efficiency and simplicity . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Wissenschaftliche Forschungsanwendungen
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of materials such as electroluminescent devices and imaging reagents
Wirkmechanismus
The mechanism of action of 6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in the substituents attached to the aryl group.
Thiazoles: These compounds have a thiazole ring but lack the benzene ring fused to it.
Uniqueness
6-Benzothiazolol, 2-(3-methyl-4-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
247080-22-4 |
|---|---|
Molekularformel |
C14H10N2O3S |
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
2-(3-methyl-4-nitrophenyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H10N2O3S/c1-8-6-9(2-5-12(8)16(18)19)14-15-11-4-3-10(17)7-13(11)20-14/h2-7,17H,1H3 |
InChI-Schlüssel |
RUOCIAHNZILGLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)C=C(C=C3)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Pyridin-2(1H)-ylidene)-1,2-dihydro-3H-indol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14244329.png)
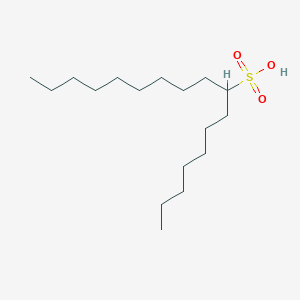
![6-{[2,6-Di(propan-2-yl)anilino]methylidene}-2-[(E)-{[2,6-di(propan-2-yl)phenyl]imino}methyl]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14244333.png)



![[(Bicyclo[6.1.0]non-2-en-1-yl)oxy](trimethyl)silane](/img/structure/B14244345.png)
![1-[(But-3-yn-1-yl)oxy]-4-methylbenzene](/img/structure/B14244350.png)
![2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl prop-2-enoate](/img/structure/B14244353.png)


